molecular formula C17H17ClN2 B5786915 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole

1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole

Cat. No. B5786915
M. Wt: 284.8 g/mol
InChI Key: MDIGPIGWTGDREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor (PPI) drug used to treat gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. Omeprazole works by reducing the amount of acid produced by the stomach, which helps to relieve symptoms such as heartburn, acid reflux, and stomach pain.

Mechanism of Action

Omeprazole works by irreversibly binding to the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. The proton pump is responsible for the final step in the production of gastric acid, and by inhibiting this pump, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole effectively reduces the amount of acid produced by the stomach.
Biochemical and Physiological Effects
Omeprazole has been shown to have several biochemical and physiological effects. In addition to reducing the production of gastric acid, this compound has also been shown to inhibit the growth of Helicobacter pylori, a bacterium that is commonly associated with peptic ulcer disease. Omeprazole has also been shown to increase the pH of the stomach, which can lead to changes in the gut microbiota.

Advantages and Limitations for Lab Experiments

Omeprazole has several advantages as a tool in scientific research. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of PPIs on gastric acid secretion and other physiological processes. However, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole also has some limitations. It is a relatively expensive drug, which can make it difficult to use in large-scale experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body over long periods of time.

Future Directions

There are several potential future directions for research involving 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole. One area of interest is the role of this compound in the gut microbiota. Omeprazole has been shown to increase the pH of the stomach, which can lead to changes in the gut microbiota. Further research is needed to understand the long-term effects of these changes on gut health. Another area of interest is the potential use of this compound as a therapeutic agent in other disease states, such as cancer. Omeprazole has been shown to have anti-tumor effects in some preclinical studies, and further research is needed to understand the potential clinical applications of these findings.

Synthesis Methods

Omeprazole is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of o-phenylenediamine with 2-chlorobenzyl chloride to form 2-(2-chlorobenzyl)benzimidazole. This compound is then reacted with isopropylmagnesium chloride to form 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole, which is the final product.

Scientific Research Applications

Omeprazole has been extensively studied for its therapeutic applications in the treatment of acid-related disorders. In addition to its clinical use, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole has also been used as a tool in scientific research to study the mechanisms of acid secretion in the stomach and the effects of PPIs on gastric acid secretion.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c1-12(2)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGPIGWTGDREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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